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Compound of Interest

Compound Name: 3-lodo-2-methylphenol

Cat. No.: B15377570

An In-depth Technical Guide to 3-lodo-2-
methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-lodo-2-methylphenol, also known as 3-iodo-2-cresol, is an aromatic organic compound.
This technical guide provides a comprehensive overview of its chemical structure, properties,
and a generalized synthesis protocol. Due to a notable lack of extensive research on this
specific isomer, much of the available data is computational. This document consolidates the
existing information and highlights areas for future experimental investigation.

Chemical Structure and Identification

3-lodo-2-methylphenol is a substituted phenol with an iodine atom at the meta-position and a
methyl group at the ortho-position relative to the hydroxyl group.
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Identifier Value

IUPAC Name 3-iodo-2-methylphenol[1]
Synonyms 3-lodo-2-cresol, Jodkresol[1]
CAS Number 116529-75-0[1]

Molecular Formula

C7H710[1]

SMILES CC1=C(C=CC=C11)O[1]
e INChI=1S/C7H710/c1-5-6(8)3-2-4-7(5)9/h2-
n
4,9H,1H3[1]
InChiKey LHKIGGPZRMWBCT-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data for the physicochemical properties of 3-lodo-2-methylphenol are scarce in

the literature. The following table summarizes primarily computed data from established

chemical databases.

Property Value Source

Molecular Weight 234.03 g/mol Computed (PubChem)[1]
Monoisotopic Mass 233.95416 Da Computed (PubChem)[1]
XLogP3 2.6 Computed (PubChem)[1]
Hydrogen Bond Donor Count 1 Computed (PubChem)[1]
Hydrogen Bond Acceptor

Count 1 Computed (PubChem)[1]
Rotatable Bond Count 1 Computed (PubChem)[1]
Topological Polar Surface Area  20.2 A2 Computed (PubChem)[1]
Heavy Atom Count 9 Computed (PubChem)[1]
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Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-lodo-2-
methylphenol is not readily available in public databases. Characterization of this compound
would require experimental generation of these spectra.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 3-lodo-2-methylphenol is not
widely published. However, a general method for the iodination of phenolic compounds can be
adapted.

Generalized lodination of a Phenolic Compound

This protocol is based on a general method for preparing iodo-phenolic compounds.
Materials:

e Phenolic starting material (2-methylphenol)

e Methanol

e Strong base (e.g., Sodium Hydroxide)

e Potassium lodide

 Trichloroisocyanuric acid

o Ethyl acetate

Hexane (or other suitable solvent for recrystallization)
Procedure:
o Dissolve the phenolic compound (2-methylphenol) in methanol.

e Add a strong base (e.g., sodium hydroxide) and potassium iodide to the solution. The molar
ratio of the phenolic compound to the base and to potassium iodide is typically between 1:1
and 1:2.
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Stir the mixture uniformly.

Slowly add a methanol solution of trichloroisocyanuric acid. The molar ratio of the phenolic
compound to trichloroisocyanuric acid is generally around 3:1 to 3:2.

Allow the reaction to proceed under controlled temperature conditions (e.g., 0-20 °C) for a
period of 0.5 to 3 hours.

Upon completion, filter the reaction mixture.
Adjust the pH of the filtrate to 2-5.
Extract the product with ethyl acetate.

Concentrate the organic phase and purify the crude product by recrystallization using a
suitable solvent system like ethyl acetate and hexane.
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Generalized Synthesis Workflow for 3-lodo-2-methylphenol
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Caption: Generalized workflow for the synthesis of 3-lodo-2-methylphenol.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the
involvement of 3-lodo-2-methylphenol in any signaling pathways.

However, as a member of the iodinated phenol class of compounds, it may possess certain
biological activities. Phenolic compounds, in general, are known for their antioxidant properties.
The introduction of an iodine atom can modulate the biological activity, potentially leading to
antimicrobial or other pharmacological effects. Further research and biological screening are
necessary to determine the specific activities of 3-lodo-2-methylphenol.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15377570?utm_src=pdf-body-img
https://www.benchchem.com/product/b15377570?utm_src=pdf-body
https://www.benchchem.com/product/b15377570?utm_src=pdf-body
https://www.benchchem.com/product/b15377570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15377570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Safety and Hazards

Based on GHS classifications, 3-lodo-2-methylphenol is considered hazardous.

Hazard Statement Code Description
Harmful if swallowed H302 Acute toxicity, oral[1]
Causes skin irritation H315 Skin corrosion/irritation[1]

Serious eye damage/eye

Causes serious eye damage H318 S

irritation[1]

Specific target organ toxicity,
May cause respiratory irritation ~ H335 single exposure; Respiratory

tract irritation[1]

Handling Precautions:

Use in a well-ventilated area.

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Conclusion and Future Directions

3-lodo-2-methylphenol is a compound for which there is a significant lack of experimentally
derived data. The information available is largely computational. This guide serves as a
summary of the current knowledge.

Future research should focus on:
» Developing and publishing a detailed, optimized synthesis protocol.

o Performing comprehensive spectroscopic characterization (NMR, IR, MS).
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» Determining experimental physicochemical properties such as melting point, boiling point,
and solubility.

o Conducting biological screening assays to investigate potential therapeutic activities.

Such foundational research is essential to unlock the potential of 3-lodo-2-methylphenol for
applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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